3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one
Description
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a heterocyclic molecule featuring a pyrazole core substituted with 3,5-dimethyl groups, linked via a propan-1-one bridge to a piperidin-1-yl moiety. The piperidine ring is further functionalized with a pyrazine substituent bearing a dimethylamino group at the 3-position.
Key structural attributes include:
Properties
IUPAC Name |
1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-13-16(14(2)23-22-13)7-8-17(26)25-11-5-6-15(12-25)27-19-18(24(3)4)20-9-10-21-19/h9-10,15H,5-8,11-12H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRSDBMSWJLZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described using its molecular formula and a molecular weight of approximately 345.43 g/mol. Its structure features a pyrazole ring, a piperidine moiety, and a propanone functional group, which contribute to its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.43 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound of interest. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study: In Vitro Antiproliferative Activity
A study evaluating the antiproliferative effects of related pyrazole compounds demonstrated significant cytotoxicity against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- DU145 (prostate cancer)
These studies reported half-maximal inhibitory concentrations (IC50) ranging from 0.25 μM to 9 μM, indicating strong efficacy in inhibiting tumor growth .
The proposed mechanism for the anticancer activity includes:
- Cell Cycle Arrest : Inducing G1 phase arrest, leading to reduced cell proliferation.
- Apoptosis Induction : Activation of caspases and other apoptotic pathways.
- Inhibition of Migration : Disruption of cytoskeletal integrity, affecting metastatic potential.
Neuropharmacological Effects
Beyond anticancer properties, compounds with similar structures have been noted for their neuropharmacological activities. They may exhibit:
- Cognitive Enhancements : Potential use in treating neurodegenerative diseases.
- Anxiolytic Effects : Reducing anxiety in animal models.
Table 2: Summary of Biological Activities
Scientific Research Applications
Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain cancer cell lines.
Case Study: Anti-Cancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their efficacy against various cancer cell lines. The results showed that compounds with similar structures to the one discussed exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism proposed involved the inhibition of key enzymes involved in cell proliferation.
Potential Therapeutic Uses
Given its structural characteristics, this compound may have applications in:
- Cancer Therapy : As noted above, its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.
- Neurological Disorders : The piperidine component suggests potential use in treating neurological conditions, possibly acting on neurotransmitter systems.
- Antimicrobial Agents : Pyrazole derivatives have shown promise against bacterial strains, which could lead to new antibiotic formulations.
Future Research Directions
Future studies should focus on:
- Mechanistic Studies : Understanding the exact pathways through which this compound exerts its effects.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for targeted therapies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Pyrazole Derivatives: The target compound shares the 3,5-dimethylpyrazole motif with Compound 4i () and 5-[(3R)-3-[[4-(3,5-dimethyl-1H-pyrazol-4-yl)-2-pyridyl]oxy]pyrrolidin-1-yl]-4-chloro-pyridazin-3-one (). However, the latter employs a pyrrolidine linker instead of piperidine, which reduces ring strain and alters conformational dynamics . Pyrazolo[3,4-d]pyrimidine cores () prioritize aromatic stacking interactions, whereas the target compound’s pyrazine ring may engage in hydrogen bonding via its dimethylamino group .
Linker Variations: Piperidine vs. pyrrolidine linkers () impact steric accessibility.
Substituent Effects: The dimethylamino group on the pyrazine ring distinguishes the target compound from analogues with electron-withdrawing groups (e.g., methanesulfonyl in ). This substitution likely improves solubility and modulates pKa, affecting bioavailability .
Structural Characterization
- X-ray Crystallography : Pyrazole derivatives (e.g., ) are often characterized via crystallography to confirm regiochemistry and hydrogen-bonding patterns. The target compound’s stereochemistry at the piperidine 3-position could be resolved using similar methods .
- NMR/NOESY: highlights NOESY correlations for configurational analysis, applicable to the piperidine linker’s conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
